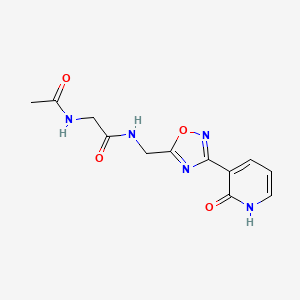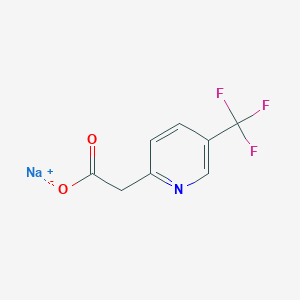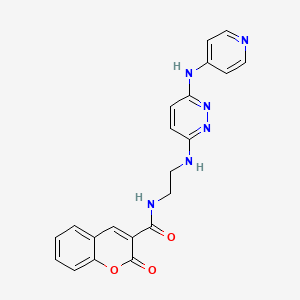![molecular formula C12H17N5O3 B2674408 t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate CAS No. 2287270-50-0](/img/structure/B2674408.png)
t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-functionalized 3-methylazetidines
Researchers developed methods to prepare 3-functionalized 3-methylazetidines, providing access to novel compounds with potential applications in medicinal chemistry and drug development. These methods involve nucleophilic substitution at the 3-position by different nucleophiles, highlighting the compound's versatility as a building block for synthesizing a variety of functionalized azetidines (Stankovic et al., 2012).
Development of novel fused β-lactams
The compound has been utilized in the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, contributing to the field of antibiotics research. This approach underscores the compound's role in generating structurally complex and biologically significant molecules (Pearson & Tyler, 1985).
Applications in polyurethane systems
The compound's derivatives have found applications in creating self-curing aqueous-based polyurethane (PU) systems. A triazetidine compound derived from azetidine was introduced into anionic aqueous-based PU dispersion as a new latent curing agent, demonstrating the compound's utility in materials science and polymer chemistry (Wang et al., 2012).
Preparation and Deamination studies
Research on the preparation and deamination of t-Butyl-3-aminoazetidines, including the studied compound, has contributed to a deeper understanding of azetidine chemistry. These studies provide insights into the reactivity and transformation of azetidines, essential for their application in synthetic chemistry (Chen et al., 1972).
Gram-scale synthesis of protected 3-haloazetidines
The compound has also been involved in the development of methods for the gram-scale synthesis of protected 3-haloazetidines. This research highlights its importance in the scalable production of azetidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other active molecules (Ji et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 3-[4-(azidomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(18)17-5-8(6-17)10-9(4-15-16-13)14-7-19-10/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOPLOQFPKLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide](/img/structure/B2674326.png)

![5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2674329.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2674330.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)

![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)



![N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2674347.png)
